Product packaging for Benzo(a)pyren-3-ol, 6-methoxy-(Cat. No.:CAS No. 62327-78-0)

Benzo(a)pyren-3-ol, 6-methoxy-

Cat. No.: B14529566
CAS No.: 62327-78-0
M. Wt: 298.3 g/mol
InChI Key: ZRYIFFZCYUYQLB-UHFFFAOYSA-N
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Description

Benzo(a)pyren-3-ol, 6-methoxy- is a methoxy-derivative of a benzo[a]pyrene phenol metabolite, supplied for research applications. Benzo[a]pyrene (BaP) is a ubiquitous environmental pollutant and potent carcinogen found in tobacco smoke and combustion products . Its carcinogenic effects require metabolic activation, primarily studied through its phenol and quinone metabolites . Researchers investigate these metabolic pathways to understand the mechanisms behind PAH-induced cancers, such as lung cancer . The parent compound, Benzo(a)pyren-3-ol (3-HO-BP), has been identified as a principal phenol metabolite of benzo[a]pyrene in human bronchoalveolar cells . Methoxylated derivatives of polycyclic aromatic hydrocarbons (PAHs) are of significant interest in biochemical research. They are often utilized as stable analogs or synthetic intermediates in the preparation of internal standards for advanced analytical techniques. For instance, stable isotope-labeled methoxy-PAHs are crucial for accurate quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS), helping to elucidate the complex metabolic fate of carcinogens . This compound is presented as a valuable tool for scientists studying metabolic pathway activation, DNA adduct formation, and the enzymatic roles of cytochrome P450 and aldo-keto reductases in the bioactivation of environmental procarcinogens . FOR RESEARCH USE ONLY. Not for use in diagnostic, therapeutic, or any human or veterinary clinical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H14O2 B14529566 Benzo(a)pyren-3-ol, 6-methoxy- CAS No. 62327-78-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62327-78-0

Molecular Formula

C21H14O2

Molecular Weight

298.3 g/mol

IUPAC Name

6-methoxybenzo[a]pyren-3-ol

InChI

InChI=1S/C21H14O2/c1-23-21-15-5-3-2-4-13(15)14-8-6-12-7-11-18(22)16-9-10-17(21)20(14)19(12)16/h2-11,22H,1H3

InChI Key

ZRYIFFZCYUYQLB-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC3=C(C=CC4=C3C2=C(C=C4)C5=CC=CC=C51)O

Origin of Product

United States

Structural Elucidation and Theoretical Chemical Investigations of Benzo a Pyren 3 Ol, 6 Methoxy

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No published NMR data specifically for Benzo(a)pyren-3-ol, 6-methoxy- could be located.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Specific mass spectrometry data for Benzo(a)pyren-3-ol, 6-methoxy- has not been reported in the available scientific literature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis

IR and UV-Vis spectroscopic data for Benzo(a)pyren-3-ol, 6-methoxy- are not available in the public domain.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

There are no specific DFT studies on Benzo(a)pyren-3-ol, 6-methoxy- to report.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

No molecular dynamics simulation studies focusing on Benzo(a)pyren-3-ol, 6-methoxy- have been published.

Lack of Specific Research Data for Benzo(a)pyren-3-ol, 6-methoxy- Prevents In-Depth Analysis

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific research data for the chemical compound Benzo(a)pyren-3-ol, 6-methoxy-. This absence of available information precludes the creation of a detailed article on its structural elucidation, theoretical chemical investigations, and quantitative structure-activity relationship (QSAR) modeling as requested.

The performed searches did not yield any specific studies detailing the structural analysis, theoretical chemical properties, or QSAR models for Benzo(a)pyren-3-ol, 6-methoxy-. While research exists for the parent compound, benzo(a)pyrene, and for other related methoxy- and hydroxy- derivatives of different aromatic systems, this information is not directly applicable to the specific molecular structure and properties of Benzo(a)pyren-3-ol, 6-methoxy-.

Consequently, the requested article, with its specific focus on the structural and theoretical aspects of Benzo(a)pyren-3-ol, 6-methoxy-, cannot be generated at this time due to the unavailability of the necessary scientific findings. Further empirical research and scholarly publication are required to provide the data needed for such an analysis.

Environmental Formation Pathways and Precursors of Benzo a Pyren 3 Ol, 6 Methoxy

Pathways of Formation from Parental Polycyclic Aromatic Hydrocarbons

The formation of Benzo(a)pyren-3-ol, 6-methoxy- in the environment is not a direct process but rather a multi-step transformation of its precursor, Benzo(a)pyrene (BaP). BaP is a well-documented product of incomplete combustion and is released into the environment from both natural and anthropogenic sources. nih.govnih.gov Once in the environment, BaP can undergo various transformations, including oxidation, which is a key step toward the formation of Benzo(a)pyren-3-ol, 6-methoxy-.

The initial and critical step in this pathway is the hydroxylation of the Benzo(a)pyrene molecule. This process can occur through both abiotic and biotic mechanisms. In the atmosphere, BaP adsorbed on particulate matter can react with hydroxyl radicals (•OH) and ozone (O3), leading to the formation of hydroxylated derivatives (OH-PAHs). nih.gov Biological systems, particularly microorganisms, also play a significant role in the transformation of BaP. asm.orgfrontiersin.org Various bacteria and fungi are capable of metabolizing BaP, introducing hydroxyl groups onto the aromatic ring structure. asm.orgfrontiersin.org Notably, 3-hydroxybenzo(a)pyrene has been identified as a metabolite of BaP, making it a direct precursor to the "ol" component of the target compound. elsevierpure.com

Following the initial hydroxylation, a subsequent methoxylation step is necessary to yield Benzo(a)pyren-3-ol, 6-methoxy-. While direct evidence for the specific methoxylation of a dihydroxylated BaP derivative in the environment is limited in the available literature, the process of methoxylation of phenolic compounds (hydroxylated aromatic compounds) is a known environmental transformation. This process can be mediated by microbial activity, where certain microorganisms can methylate hydroxyl groups on aromatic rings, converting phenols to methoxy (B1213986) compounds (anisoles). The presence of a hydroxyl group at the 3-position would be the initial site of transformation from the parent BaP, with a subsequent hydroxylation and then methoxylation likely occurring at the 6-position to form the final compound.

The table below summarizes the key precursors and intermediates in the proposed formation pathway of Benzo(a)pyren-3-ol, 6-methoxy-.

Compound NameRole in Formation Pathway
Benzo(a)pyreneParental Polycyclic Aromatic Hydrocarbon
Benzo(a)pyren-3-olPrimary Hydroxylated Intermediate
Benzo(a)pyrene-3,6-diolHypothetical Dihydroxylated Intermediate
Benzo(a)pyren-3-ol, 6-methoxy- Final Methoxylated Product

Role of Incomplete Combustion Processes in Environmental Genesis

Incomplete combustion of organic materials is the primary source of the foundational precursor, Benzo(a)pyrene, and by extension, is central to the environmental genesis of Benzo(a)pyren-3-ol, 6-methoxy-. nih.govnih.gov These processes occur in a wide range of natural and anthropogenic activities, leading to the widespread distribution of PAHs in the environment. nih.govnih.gov

Natural sources of incomplete combustion that release BaP include forest and grassland fires, as well as volcanic eruptions. nih.gov However, anthropogenic activities are the predominant contributors to environmental PAH levels. nih.gov Major man-made sources include:

Industrial Processes: Emissions from coal-fired power plants, coke production, asphalt (B605645) production, and waste incineration are significant sources of PAHs. nih.govnih.gov

Residential Heating: The burning of wood, coal, and other biomass for domestic heating contributes substantially to PAH emissions, particularly in residential areas. nih.gov

Vehicle Emissions: Exhaust from gasoline and diesel engines is a major source of PAHs in urban environments. nih.gov

Tobacco Smoke: Cigarette smoke contains a complex mixture of chemicals, including high concentrations of BaP.

The table below provides a summary of major combustion sources and the associated parental PAHs that can act as precursors to substituted derivatives like Benzo(a)pyren-3-ol, 6-methoxy-.

Combustion SourcePrimary Fuel/MaterialKey Parental PAHs Emitted
Industrial Power GenerationCoal, OilBenzo(a)pyrene, Benz(a)anthracene, Chrysene
Residential HeatingWood, Coal, BiomassBenzo(a)pyrene, Pyrene (B120774), Phenanthrene
TransportationGasoline, DieselBenzo(a)pyrene, Fluoranthene, Pyrene
Waste IncinerationMunicipal Solid WasteBenzo(a)pyrene, Dibenz(a,h)anthracene
Tobacco SmokingTobaccoBenzo(a)pyrene, Naphthalene, Phenanthrene

The formation of PAHs during combustion is a complex process influenced by factors such as temperature, oxygen availability, and the chemical composition of the fuel. nih.gov Higher temperatures and efficient combustion tend to result in more complete oxidation to carbon dioxide and water, whereas lower temperatures and insufficient oxygen favor the formation of PAHs and other products of incomplete combustion. nih.gov Once released into the atmosphere, these parental PAHs are subject to the transformation pathways described in the previous section, leading to the generation of a diverse array of substituted PAHs, including the hydroxylated and methoxylated derivatives that are the focus of this article.

Metabolic Transformation Pathways of Benzo a Pyren 3 Ol, 6 Methoxy

Phase I Biotransformation Mechanisms

Phase I biotransformation of B[a]P is predominantly mediated by a group of enzymes known as the Cytochrome P450 (CYP) superfamily, alongside epoxide hydrolase and aldo-keto reductases. These enzymes work in concert to oxidize the B[a]P molecule at various positions, leading to a diverse array of metabolites, including epoxides, phenols, dihydrodiols, and quinones.

The initial and rate-limiting step in B[a]P metabolism is its oxidation by CYP monooxygenases. These enzymes are responsible for the formation of reactive epoxide intermediates, which are precursors to both detoxification products and highly carcinogenic diol epoxides.

Several CYP isoforms can metabolize B[a]P, but CYP1A1 and CYP1B1 are considered the most pivotal in its metabolic activation. cdc.gov

CYP1B1: Like CYP1A1, CYP1B1 is a key player in the bioactivation of B[a]P. cdc.gov It is significantly involved in the formation of B[a]P-7,8-dihydrodiol and BaP-9-ol. nih.gov Both CYP1A1 and CYP1B1 contribute substantially to the formation of B[a]P-cis- and trans-7,8-dihydrodiol isomers. nih.gov Overexpression of CYP1B1 has been linked to B[a]P-induced carcinogenicity. cdc.gov

Other CYP Isoforms: While CYP1A1 and CYP1B1 are dominant, other isoforms such as CYP1A2, CYP2C isoforms, and CYP3A4, particularly in the liver where CYP1A1 levels are low, also contribute to B[a]P metabolism. nih.govnih.gov For instance, hepatic CYP3A4 is a predominant enzyme in the formation of BaP-3-ol, while CYP1A2 is the most active hepatic enzyme in forming the 7,8-dihydrodiol. nih.govnih.gov

Table 1: Key CYP Isoforms in Benzo(a)pyrene Metabolism
CYP IsoformPrimary Role in B[a]P MetabolismKey Metabolites Formed
CYP1A1 Major role in overall metabolism and bioactivation to diol-epoxides. nih.govB[a]P-7,8-epoxide, B[a]P-7,8-dihydrodiol, BaP-3-ol. nih.govnih.gov
CYP1B1 Pivotal in the conversion to reactive epoxides and bioactivation. cdc.govB[a]P-7,8-dihydrodiol, BaP-9-ol. nih.gov
CYP1A2 Contributes to hepatic metabolism.B[a]P-7,8-dihydrodiol. nih.gov
CYP3A4 Contributes to hepatic metabolism.BaP-3-ol. nih.gov

The enzymatic metabolism of B[a]P is characterized by a high degree of regio- and stereoselectivity, which dictates the biological activity of the resulting metabolites. The formation of the ultimate carcinogenic diol epoxides is a multi-step process involving specific stereochemical transformations. nih.gov

Stereospecific Epoxidation: The initial attack by CYP enzymes (predominantly CYP1A1) on the 7,8-double bond of B[a]P is stereospecific, leading to the formation of essentially a single enantiomer of B[a]P-7,8-epoxide. nih.gov

Formation of an Optically Pure Diol: This epoxide is then hydrated by epoxide hydrolase to yield an optically pure (-)trans-7,8-diol. nih.gov

Stereoselective Oxygenation: In the final activation step, CYP enzymes stereoselectively oxygenate the 9,10-double bond of the (-)trans-7,8-diol. This results in the formation of two optically active stereoisomeric diol epoxides: (+)-benzo[a]pyrene-r-7,t-8-dihydroxy-t-9,10-oxy-7,8,9,10-tetrahydrobenzo[a]pyrene (anti-BPDE) and (-)-benzo[a]pyrene-r-7,t-8-dihydroxy-c-9,10-oxy-7,8,9,10-tetrahydrobenzo[a]pyrene (syn-BPDE), with the former (anti-BPDE) being the major and more carcinogenic product. nih.govpnas.org

Microsomal epoxide hydrolase (mEH) is a critical enzyme in the metabolic pathway of B[a]P. It catalyzes the hydrolysis of epoxide intermediates formed by CYP enzymes, converting them into trans-dihydrodiols. researchgate.netnih.gov This action can be a detoxification step, converting reactive epoxides into less reactive diols that can be conjugated and excreted. However, in the case of B[a]P-7,8-epoxide, the action of mEH is a crucial activation step, as it forms the B[a]P-7,8-dihydrodiol, the direct precursor to the highly mutagenic B[a]P-diol epoxides. cdc.govnih.gov

An alternative pathway for B[a]P metabolic activation involves aldo-keto reductases (AKRs). nih.govfrontiersin.org These cytosolic NAD(P)(H)-dependent oxidoreductases catalyze the oxidation of B[a]P-trans-dihydrodiols, such as B[a]P-7,8-dihydrodiol, to form catechols, which are then auto-oxidized or enzymatically oxidized to yield electrophilic and redox-active o-quinones, like B[a]P-7,8-dione. nih.govfrontiersin.orgresearchgate.net

Human AKR isoforms, including AKR1A1 and AKR1C1-AKR1C4, are involved in this pathway. nih.gov The resulting PAH o-quinones are reactive species that can bind to cellular macromolecules and participate in futile redox cycles, generating reactive oxygen species (ROS) and causing oxidative DNA damage. nih.govfrontiersin.org This AKR-mediated pathway represents a significant, diol-epoxide-independent mechanism of B[a]P-induced toxicity and carcinogenicity.

The Phase I metabolism of B[a]P generates a complex mixture of metabolites. The specific profile of these metabolites can vary depending on the specific enzymes involved. The major classes of metabolites include phenols, dihydrodiols, quinones, and diol epoxides.

Phenols: Hydroxylation of the B[a]P ring produces various phenols, such as 3-hydroxy-B[a]P (BaP-3-ol) and 9-hydroxy-B[a]P (BaP-9-ol). nih.govnih.govnih.gov BaP-3-ol is often considered a detoxification product. nih.gov

Epoxides: The initial CYP-mediated oxidation forms arene oxides at different positions on the B[a]P molecule, such as B[a]P-4,5-oxide, B[a]P-7,8-oxide, and B[a]P-9,10-oxide. These are highly reactive intermediates.

Dihydrodiols: Epoxide hydrolase converts the epoxide intermediates into their corresponding trans-dihydrodiols, including B[a]P-4,5-dihydrodiol, B[a]P-7,8-dihydrodiol, and B[a]P-9,10-dihydrodiol. nih.govmdpi.com

Quinones: Oxidation of phenols or catechols leads to the formation of quinones. nih.gov Key quinone metabolites include B[a]P-1,6-dione, B[a]P-3,6-dione, and B[a]P-6,12-dione, which are formed from the oxidation of phenols. nih.gov The AKR pathway leads to the formation of o-quinones, such as B[a]P-7,8-dione. nih.gov

Diol Epoxides: The sequential action of CYP enzymes and epoxide hydrolase on the "bay region" of B[a]P leads to the formation of the ultimate carcinogenic metabolites, the anti- and syn-B[a]P-diol-epoxides (BPDE). pnas.orgresearchgate.net

Table 2: Major Phase I Metabolites of Benzo(a)pyrene
Metabolite ClassSpecific ExamplesPrecursor/Formation Pathway
Phenols 3-hydroxy-B[a]P, 9-hydroxy-B[a]P. nih.govnih.govDirect CYP-mediated hydroxylation.
Epoxides B[a]P-7,8-oxide, B[a]P-4,5-oxide.CYP-mediated epoxidation.
Dihydrodiols B[a]P-7,8-dihydrodiol, B[a]P-9,10-dihydrodiol, B[a]P-4,5-dihydrodiol. nih.govmdpi.comEpoxide hydrolase-mediated hydrolysis of epoxides.
Quinones B[a]P-1,6-dione, B[a]P-3,6-dione, B[a]P-7,8-dione. nih.govnih.govmdpi.comOxidation of phenols or AKR-mediated oxidation of dihydrodiols.
Diol Epoxides anti-B[a]P-diol-epoxide, syn-B[a]P-diol-epoxide.CYP-mediated epoxidation of B[a]P-7,8-dihydrodiol.

Phase II Biotransformation Mechanisms

Glucuronidation Pathways

There is no specific information available in the scientific literature regarding the glucuronidation of Benzo(a)pyren-3-ol, 6-methoxy-. While the primary metabolites of B[a]P, such as phenols and dihydrodiols, are known to undergo conjugation with glucuronic acid, studies detailing this pathway for the 6-methoxy derivative could not be identified.

Sulfation Pathways

No specific data exists in the published literature concerning the sulfation pathways for Benzo(a)pyren-3-ol, 6-methoxy-. General studies on B[a]P metabolism show that sulfate conjugates are formed and that the extent of sulfation can vary between species, but the specific substrates among the methoxylated metabolites have not been characterized nih.gov.

In Vitro and In Vivo Metabolic Studies

Cellular and Subcellular Fraction Studies (e.g., Microsomes)

In vitro studies using liver microsomes have been instrumental in identifying the formation of various B[a]P metabolites, including phenols, quinones, and dihydrodiols nih.gov. Research has also confirmed that catechols of B[a]P can be O-methylated by COMT in microsomal preparations, which is the pathway that would form methoxy-derivatives nih.gov. However, these studies have not investigated the subsequent Phase II metabolism of Benzo(a)pyren-3-ol, 6-methoxy- within these systems. Therefore, no data tables on its specific metabolic profile in microsomes can be generated.

Induction and Inhibition of Metabolizing Enzymes

The metabolic fate of xenobiotics, including polycyclic aromatic hydrocarbons (PAHs) and their derivatives, is significantly influenced by the activity of various metabolizing enzymes. The expression and activity of these enzymes can be modulated through induction (an increase in enzyme levels or activity) or inhibition (a decrease in activity). This section addresses the induction and inhibition of enzymes involved in the metabolic transformation of Benzo(a)pyren-3-ol, 6-methoxy-.

Following a comprehensive review of the scientific literature, no specific research findings detailing the induction or inhibition of metabolizing enzymes directly by Benzo(a)pyren-3-ol, 6-methoxy- have been identified. The available research on the parent compound, benzo(a)pyrene (BaP), indicates that it can induce various cytochrome P450 (CYP) enzymes, primarily through the activation of the aryl hydrocarbon receptor (AhR). nih.govnih.govresearchgate.netmdpi.com This receptor-mediated pathway leads to an increased transcription of genes encoding enzymes such as CYP1A1, CYP1A2, and CYP1B1, which are involved in the initial phases of BaP metabolism. mdpi.com

Furthermore, studies have explored the inhibition of enzymes involved in BaP metabolism. For instance, certain compounds have been shown to inhibit the activity of CYP1A1, thereby reducing the metabolic activation of BaP. nih.gov Similarly, the activity of epoxide hydrolase, an enzyme crucial for the detoxification of reactive epoxide intermediates, can also be inhibited. taylorandfrancis.com

However, the influence of the specific substitutions at the 3-ol and 6-methoxy positions on the benzo(a)pyrene structure, as seen in Benzo(a)pyren-3-ol, 6-methoxy-, on these induction and inhibition mechanisms has not been elucidated in the reviewed literature. The structural and electronic properties endowed by these functional groups could potentially alter the compound's interaction with the AhR and with the active sites of metabolizing enzymes, leading to a unique induction and inhibition profile. Without direct experimental evidence, it is not possible to extrapolate the known effects of the parent BaP molecule to its 6-methoxy-3-ol derivative.

Consequently, data on the specific enzymes induced or inhibited by Benzo(a)pyren-3-ol, 6-methoxy-, the mechanisms of such modulation, and the resulting impact on its metabolic transformation pathways remain an area for future research.

Data Tables

No specific data on the induction and inhibition of metabolizing enzymes by Benzo(a)pyren-3-ol, 6-methoxy- were found in the reviewed scientific literature. Therefore, no data tables can be presented.

Molecular Mechanisms of Interaction with Biological Macromolecules and Cellular Processes

Protein Interactions and Adducts

Enzyme Inhibition and Activation:Specific data on which enzymes are inhibited or activated by Benzo(a)pyren-3-ol, 6-methoxy- is not available. Research has focused on enzymes involved in the metabolism of the parent compound, BaP.

Due to this absence of specific data, generating the requested article would require speculation and extrapolation from related but distinct compounds, which would be scientifically unsound and violate the core instructions of this task. Further research is needed to elucidate the specific molecular interactions of Benzo(a)pyren-3-ol, 6-methoxy-.

Modulation of Gene Expression and Signaling Pathways

The interaction of PAHs with cellular systems can lead to significant alterations in gene expression and the disruption of critical signaling pathways, often contributing to the initiation and progression of cancer.

Aryl Hydrocarbon Receptor (AhR) Activation and Downstream Effects

For Benzo(a)pyrene, a primary mechanism of action involves its binding to and activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.govwikipedia.org Upon binding, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs), initiating the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1B1. nih.govwikipedia.org These enzymes are involved in the metabolic activation of BaP into its ultimate carcinogenic forms, such as benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). nih.gov This process highlights a feedback loop where the compound induces its own metabolic activation, leading to DNA damage and carcinogenesis. nih.gov

Table 1: Key Genes and Proteins in the AhR Signaling Pathway for Benzo(a)pyrene

Gene/ProteinFunction in Pathway
Aryl Hydrocarbon Receptor (AhR) Ligand-activated transcription factor that binds BaP. nih.govwikipedia.org
AhR Nuclear Translocator (ARNT) Dimerization partner for the activated AhR. nih.gov
Xenobiotic Response Elements (XREs) DNA sequences to which the AhR/ARNT complex binds. wikipedia.org
Cytochrome P450 1A1 (CYP1A1) A key enzyme induced by AhR activation, involved in BaP metabolism. nih.govwikipedia.org
Cytochrome P450 1B1 (CYP1B1) Another important enzyme in the metabolic activation of BaP. nih.gov

This table is based on data for Benzo(a)pyrene. Specific data for Benzo(a)pyren-3-ol, 6-methoxy- is not available.

Impact on Cell Cycle Regulation

The regulation of the cell cycle is a tightly controlled process that ensures the fidelity of cell division. Carcinogens like Benzo(a)pyrene can disrupt this process, leading to uncontrolled cell proliferation. cdc.govnih.gov Studies on BaP have shown that it can promote the transition from the G1 to the S phase of the cell cycle, effectively accelerating cell division. cdc.govnih.gov This is often achieved through the upregulation of key cell cycle proteins such as cyclin D1 and cyclin-dependent kinases (CDKs), and the inactivation of tumor suppressor proteins like p53 and the retinoblastoma protein (Rb). cdc.gov The disruption of cell cycle checkpoints by BaP allows cells with DNA damage to continue to divide, increasing the likelihood of mutations and malignant transformation.

Table 3: Cell Cycle Proteins Affected by Benzo(a)pyrene

ProteinRole in Cell CycleEffect of BaP
Cyclin D1 Promotes G1 to S phase transition. cdc.govUpregulation. cdc.gov
Cyclin-Dependent Kinases (CDKs) Drive the cell cycle forward. nih.govActivation. nih.gov
p53 Tumor suppressor, halts cell cycle in response to DNA damage. wikipedia.orgInactivation. wikipedia.org
Retinoblastoma protein (Rb) Tumor suppressor, inhibits G1 to S phase transition. cdc.govInactivation. cdc.gov

This table is based on data for Benzo(a)pyrene. Specific data for Benzo(a)pyren-3-ol, 6-methoxy- is not available.

Analytical Methodologies for Research and Bioanalysis

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to isolating and quantifying BaP derivatives from complex biological and environmental matrices. These techniques leverage the differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of BaP and its metabolites, including hydroxylated and methoxylated forms. The choice of stationary phase, mobile phase, and detector is critical for achieving the desired sensitivity and selectivity.

Detailed Research Findings: Reverse-phase HPLC, typically using a C18 column, is the most common approach for separating BaP metabolites. nih.gov A simple and sensitive HPLC method has been developed to separate BaP and six of its oxidative metabolites using an acetonitrile/water gradient as the mobile phase with UV detection at 254 nm. nih.gov This method successfully separated mono-hydroxylated metabolites like 3-hydroxy BaP, di-hydroxylated metabolites, and BaP diones. nih.gov For more sensitive detection, fluorescence detectors are employed. For instance, analysis of 3-hydroxybenzo[a]pyrene (3-OH-BaP) in urine has been achieved with HPLC coupled to laser-induced fluorescence detection, reaching a detection limit of 8 ng/L. nih.gov The separation of various hydroxybenzo[a]pyrene isomers can be optimized by adjusting mobile phase composition (e.g., methanol (B129727)/water) and column temperature. researchgate.net

Analyte GroupColumnMobile PhaseDetectorKey FindingReference
BaP & Oxidative MetabolitesNucleosil® C18 reverse phaseMethanol/water gradientUV (254 nm)Effective separation of mono- and di-hydroxylated metabolites. nih.gov
3-Hydroxy BaPNot SpecifiedNot SpecifiedLaser-Induced FluorescenceAchieved a low detection limit of 8 ng/L in urine samples. nih.gov
BaP HydroxyderivativesNot SpecifiedMethanol/waterMS (ESI positive mode)Separated 10 different BaP hydroxyderivatives. researchgate.net
BaP Metabolites in MicroalgaeHICHROM SPHERISORB 5 µmMethanol/water (isocratic)FluorescenceValidated for trace level analysis (pg/mL) in culture media. unam.mx

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For the analysis of polar BaP metabolites like hydroxylated derivatives, a derivatization step, such as trimethylsilylation, is often required to increase their volatility. researchgate.net

Detailed Research Findings: GC-MS has been successfully used for the unambiguous determination of polycyclic aromatic hydrocarbons (PAHs) that may have similar retention times in HPLC. mdpi.com A sensitive GC-MS method was developed for determining 11 PAHs, including BaP, in human tissue with method quantitation limits of 0.01-0.02 ng/g. nih.gov For metabolite profiling, a highly sensitive GC-NICI-MS/MS (Negative Ion Chemical Ionization) method has been established for quantifying urinary BaP-(7R,8S,9R,10S)-tetrol, a hydrolysis product of the ultimate carcinogen of BaP. nih.gov This method demonstrates the capability of GC-MS/MS to provide detailed profiles of specific metabolic pathways. While GC-MS is effective, the need for derivatization for compounds like Benzo(a)pyren-3-ol, 6-methoxy- can be a disadvantage compared to HPLC. researchgate.net

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Trace Analysis

LC-MS/MS combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This makes it an ideal technique for trace analysis of BaP metabolites in complex biological matrices without the need for derivatization.

Detailed Research Findings: A sensitive LC-MS/MS method has been developed for the quantification of urinary 3-OH-BaP with a lower limit of quantification (LLOQ) of 50 pg/L. mdpi.com This method was validated according to FDA guidelines and proved suitable for assessing BaP exposure in non-occupationally exposed populations. mdpi.com Another LC-MS/MS method allows for the simultaneous determination of 1-hydroxypyrene, 3-hydroxybenzo[a]pyrene, and 3-hydroxybenz[a]anthracene (B41569) in human urine, showcasing good accuracy and reproducibility with a relatively short run time of 12 minutes. nih.gov For ionization, techniques such as Atmospheric Pressure Chemical Ionization (APCI) are often chosen as they offer robustness and minimal matrix effects compared to Electrospray Ionization (ESI). sciex.com The use of tandem mass spectrometry provides greater specificity than fluorescence detection. nemc.us

Analyte(s)MatrixIonizationLLOQKey FindingReference
3-Hydroxybenzo[a]pyreneUrineNot Specified50 pg/LHighly sensitive method suitable for non-occupational exposure studies. mdpi.com
1-OHP, 3-OHBaP, 3-OHBaAUrineAPCINot SpecifiedSimultaneous analysis with good accuracy and a short 12-minute run time. nih.gov
PAHs and degradation productsEnvironmental/FoodAPCINot SpecifiedAPCI provides high selectivity and sensitivity with minimal matrix effects. sciex.com

Spectroscopic Techniques for Detection and Characterization

Spectroscopic techniques are essential for detecting and characterizing BaP derivatives, often used in conjunction with chromatographic separation. These methods rely on the interaction of molecules with electromagnetic radiation.

Fluorescence Spectroscopy (HPLC-Fluorescence, Synchronous Fluorescence, Fluorescence Line-Narrowing)

The inherent fluorescence of PAHs and their metabolites makes fluorescence spectroscopy an extremely sensitive detection method. When coupled with HPLC, it provides highly selective and quantifiable data.

Detailed Research Findings: The fluorescence emission spectrum of BaP shows intense characteristic bands. nih.gov For analytical purposes, specific excitation and emission wavelengths are selected to maximize sensitivity and minimize interference. For instance, excitation wavelengths at 347 nm, 365 nm, and 385 nm are considered suitable for the fluorescence analysis of BaP, with maximum emission signals observed at 405 nm, 426 nm, and 455 nm. nih.gov HPLC with fluorescence detection (HPLC-FD) has been used to measure BaP metabolites in microalgae cultures with detection limits in the low pg/mL range. unam.mx For the trace analysis of 3-OH-BaP in urine, laser-excited Shpol'skii spectrometry, a high-resolution fluorescence technique, can achieve detection limits as low as 0.5 ng/L. nih.gov Room-temperature fluorescence excitation-emission matrices (RTF-EEMs) can be used to analyze co-eluting PAHs from HPLC fractions without further separation. mdpi.com

Multiphoton Spectral Analysis for Cellular Metabolism

Multiphoton microscopy is an advanced fluorescence imaging technique that allows for the real-time analysis of PAH uptake and metabolism within living cells and tissues. houstonmethodist.org This method is particularly valuable for understanding the subcellular distribution and transformation of compounds like BaP and its derivatives.

Detailed Research Findings: Multiphoton spectral analysis can overcome the challenges of overlapping excitation and emission spectra of various BaP metabolites. houstonmethodist.org In studies with breast cancer cells, this technique identified five major fluorescence peaks corresponding to the parent BaP, the ultimate carcinogenic metabolite BPDE, and other metabolites like 3-OH BaP and 9-OH BaP. houstonmethodist.orgjst.go.jp The spectral band between 426-447 nm was found to match major metabolites including 3-hydroxybenzo[a]pyrene. jst.go.jp By combining multiphoton spectral analysis with an "advanced unmixing process," researchers can simultaneously identify and quantify multiple metabolites in living cells at any single time. nih.govnih.gov This provides novel insights into the cellular mechanisms by which PAHs alter cellular homeostasis. nih.gov

Immunoanalytical Techniques for Biomarker Detection

Immunoanalytical methods, particularly enzyme-linked immunosorbent assays (ELISAs), offer a high-throughput and cost-effective approach for screening large numbers of samples for the presence of specific biomarkers like Benzo(a)pyren-3-ol, 6-methoxy-. The development of an immunoassay for this compound would follow established principles for other small molecules and PAH metabolites.

The core of an immunoassay is the specific recognition of the target analyte by an antibody. For a small molecule like Benzo(a)pyren-3-ol, 6-methoxy-, which is not immunogenic on its own, it must first be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or ovalbumin (OVA), to elicit an immune response in an animal model (typically mice or rabbits) for the production of antibodies. This conjugate, known as an immunogen, would be synthesized by chemically linking the Benzo(a)pyren-3-ol, 6-methoxy- molecule to the protein. The hydroxyl group at the 3-position provides a convenient handle for this conjugation reaction.

Both monoclonal and polyclonal antibodies could be generated. Monoclonal antibodies, produced by hybridoma technology, offer high specificity to a single epitope on the analyte, leading to highly selective assays. Polyclonal antibodies, on the other hand, are a mixture of antibodies that recognize different epitopes on the target molecule, which can sometimes provide a more robust assay.

The most common format for this type of analysis is the competitive ELISA. In a typical competitive ELISA for Benzo(a)pyren-3-ol, 6-methoxy-, the wells of a microtiter plate are coated with a known amount of a Benzo(a)pyren-3-ol, 6-methoxy- conjugate (coating antigen). The sample to be analyzed is then added to the wells along with a limited amount of specific antibody. The Benzo(a)pyren-3-ol, 6-methoxy- in the sample competes with the coating antigen for binding to the antibody. After an incubation period, the unbound reagents are washed away. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). This enzyme catalyzes a colorimetric reaction, and the intensity of the color is inversely proportional to the concentration of Benzo(a)pyren-3-ol, 6-methoxy- in the original sample.

The sensitivity and specificity of the immunoassay are critical parameters. The sensitivity, often expressed as the IC50 value (the concentration of analyte that causes 50% inhibition of antibody binding), would need to be in the low ng/L to pg/L range for meaningful biomarker detection. The specificity of the assay is determined by the cross-reactivity of the antibody with other structurally related PAH metabolites. Ideally, the antibody would exhibit high affinity for Benzo(a)pyren-3-ol, 6-methoxy- and minimal cross-reactivity with other benzo(a)pyrene metabolites or other PAHs.

Table 1: Hypothetical Parameters for a Competitive ELISA for Benzo(a)pyren-3-ol, 6-methoxy-

ParameterDescriptionTarget Value/Characteristic
Antibody Type Monoclonal or PolyclonalMonoclonal for high specificity
Immunogen Hapten-carrier conjugateBenzo(a)pyren-3-ol, 6-methoxy- conjugated to BSA
Coating Antigen Hapten-carrier conjugate for plate coatingBenzo(a)pyren-3-ol, 6-methoxy- conjugated to OVA
Assay Format Competitive ELISAIndirect or Direct
Detection ColorimetricHRP-conjugated secondary antibody with TMB substrate
IC50 Value Concentration for 50% inhibition< 1 ng/mL
Limit of Detection (LOD) Lowest detectable concentration< 100 pg/mL
Cross-reactivity Binding to other PAH metabolites< 5% for major benzo(a)pyrene metabolites

Sample Preparation and Derivatization Strategies for Analytical Studies

Rigorous sample preparation is crucial for the accurate and precise measurement of Benzo(a)pyren-3-ol, 6-methoxy- in complex biological matrices such as urine, plasma, or tissue extracts. The primary goals of sample preparation are to isolate the analyte from interfering substances, concentrate it to a level suitable for detection, and convert it into a form that is compatible with the analytical instrument.

Sample Extraction and Cleanup

The initial step in sample preparation typically involves the extraction of the analyte from the biological matrix. For urine samples, which may contain conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase and arylsulfatase is often employed to release the parent compound.

Solid-phase extraction (SPE) is a widely used technique for the extraction and cleanup of PAH metabolites from aqueous samples. nih.gov A C18-silica based sorbent is commonly used, which retains the relatively nonpolar Benzo(a)pyren-3-ol, 6-methoxy- while allowing more polar interfering compounds to be washed away. The analyte is then eluted with an organic solvent such as methanol or acetonitrile. Other extraction techniques that could be applied include liquid-liquid extraction (LLE) and, for solid samples, pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE). d-nb.info

Derivatization Strategies

For analysis by gas chromatography-mass spectrometry (GC-MS), which often provides high chromatographic resolution and structural information, derivatization of polar metabolites like Benzo(a)pyren-3-ol, 6-methoxy- is usually necessary. Derivatization increases the volatility and thermal stability of the analyte, and can also improve its chromatographic behavior and mass spectrometric fragmentation pattern.

The hydroxyl group at the 3-position of Benzo(a)pyren-3-ol, 6-methoxy- is the primary target for derivatization. A common and effective derivatization strategy is silylation, which involves the replacement of the acidic proton of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. The resulting TMS ether is significantly more volatile and less polar than the parent compound.

Another potential derivatization approach is methylation of the hydroxyl group to form a dimethoxy derivative. However, since the compound already contains a methoxy (B1213986) group, silylation is generally preferred to avoid any ambiguity in the analysis.

The choice of derivatization reagent and reaction conditions (e.g., temperature, time, and solvent) must be carefully optimized to ensure complete and reproducible derivatization without degradation of the analyte.

Table 2: Common Derivatization Strategies for Hydroxylated PAHs Applicable to Benzo(a)pyren-3-ol, 6-methoxy-

Derivatization MethodReagent(s)Target Functional GroupResulting DerivativeAnalytical Technique
Silylation BSTFA, MSTFAHydroxylTrimethylsilyl (TMS) etherGC-MS
Acetylation Acetic anhydrideHydroxylAcetate (B1210297) esterGC-MS
Permethylation Methyl iodideHydroxylMethoxy etherGC-MS

The derivatized analyte is then analyzed by GC-MS. The mass spectrum of the derivatized Benzo(a)pyren-3-ol, 6-methoxy- would be expected to show a prominent molecular ion and characteristic fragmentation patterns that can be used for its unambiguous identification and quantification. For example, the electron impact (EI) mass spectrum of the TMS derivative would likely show a loss of a methyl group (M-15) from the TMS moiety. nih.gov

For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization is not always necessary, as the analyte can be ionized directly from the liquid phase. However, derivatization can sometimes be used in LC-MS to improve ionization efficiency and sensitivity.

Environmental Distribution and Fate in Academic Investigations

Occurrence and Detection in Environmental Matrices (Air, Water, Soil, Sediments) in Research Settings

There is a scarcity of direct research focused on the detection of Benzo(a)pyren-3-ol, 6-methoxy- in environmental compartments. However, studies on the metabolism of benzo(a)pyrene by certain microorganisms have indicated the formation of hydroxymethoxy and dimethoxy derivatives. For instance, research on the bacterium Mycobacterium vanbaalenii PYR-1 demonstrated its ability to degrade benzo(a)pyrene, leading to the isolation of such substituted derivatives nih.gov. This suggests a potential, albeit likely transient, presence in microbially active environments where benzo(a)pyrene is a contaminant.

Investigations into hydroxylated PAHs (OH-PAHs) in surface waters provide further context. A study in a lake in Hebei, China, successfully developed a method for screening nine types of OH-PAHs, including 3-hydroxy benzo[a]pyrene (B130552) mdpi.com. The average concentration of the detected OH-PAHs was approximately 2.5 ng/L, with the highest concentration reaching 286.54 ng/L mdpi.com. This indicates that hydroxylated derivatives of benzo(a)pyrene can be present in aquatic environments, likely as metabolites of the parent compound.

PAHs are generally found in air, water, soil, and sediments, originating from incomplete combustion of organic materials nih.govnih.govpjoes.comyoutube.com. High molecular weight PAHs, like benzo(a)pyrene, tend to adsorb to particulate matter in the air and are less soluble in water nih.govpjoes.comepa.gov. In soil and sediments, PAHs exhibit strong binding to organic matter, which limits their mobility nih.govnih.gov.

Detection of Related Hydroxylated PAHs in Environmental Samples

CompoundEnvironmental MatrixConcentration RangeLocation of StudyCitation
3-hydroxy benzo[a]pyrene and other OH-PAHsSurface WaterAverage: ~2.5 ng/L; Max: 286.54 ng/LHebei, China mdpi.com

Environmental Transformation and Degradation Pathways

The environmental persistence of Benzo(a)pyren-3-ol, 6-methoxy- is governed by a combination of photochemical and biological degradation processes, as well as its interaction with environmental matrices.

Biodegradation is a crucial process for the removal of PAHs from contaminated environments, with various bacteria, fungi, and algae capable of metabolizing these compounds mdpi.comnih.govfrontiersin.org. The degradation of high-molecular-weight PAHs like benzo(a)pyrene is generally slower than that of smaller PAHs mdpi.commdpi.com.

As previously mentioned, the bacterium Mycobacterium vanbaalenii PYR-1 has been shown to metabolize benzo(a)pyrene and produce hydroxymethoxy and dimethoxy derivatives nih.gov. This indicates that microorganisms possess the enzymatic machinery to introduce both hydroxyl and methoxy (B1213986) functional groups onto the benzo(a)pyrene structure, suggesting that Benzo(a)pyren-3-ol, 6-methoxy- could be an intermediate in the microbial degradation pathway of benzo(a)pyrene. The initial step in the bacterial degradation of PAHs often involves the action of oxygenase enzymes, which introduce hydroxyl groups to the aromatic rings frontiersin.org. Subsequent enzymatic reactions can lead to ring cleavage and further degradation. The presence of a methoxy group in Benzo(a)pyren-3-ol, 6-methoxy- might influence the rate and pathway of its biodegradation compared to its non-methoxylated counterpart, 3-hydroxybenzo(a)pyrene.

Microorganisms Involved in the Degradation of Benzo(a)pyrene and Related Compounds

MicroorganismCompound DegradedKey FindingsCitation
Mycobacterium vanbaalenii PYR-1Benzo(a)pyreneProduces hydroxymethoxy and dimethoxy derivatives. nih.gov
Bacterial Consortium (Ochrobactrum sp., Stenotrophomonas maltophilia, Pseudomonas fluorescens)Benzo(a)pyrene and other PAHsDemonstrated degradation of various PAHs. mdpi.com
Pseudomonas aeruginosa PSA5Benzo(a)pyreneDegraded 88% of 50 ppm BaP within 25 days. mdpi.com
Rhodococcus sp. NJ2Benzo(a)pyreneDegraded 47% of 50 ppm BaP within 25 days. mdpi.com

The fate and transport of PAHs in the environment are significantly influenced by their sorption to soil and sediment particles semanticscholar.orgnih.gov. Due to their hydrophobic nature, PAHs, including benzo(a)pyrene, tend to bind strongly to organic matter in soil, which reduces their bioavailability and mobility nih.govepa.govresearchgate.net. This strong sorption behavior means that they are less likely to leach into groundwater epa.govnih.gov.

For Benzo(a)pyren-3-ol, 6-methoxy-, the presence of a hydroxyl and a methoxy group would increase its polarity compared to the parent benzo(a)pyrene. This increased polarity would likely lead to weaker sorption to soil organic matter and a greater potential for leaching into groundwater compared to benzo(a)pyrene. The hydroxyl group, in particular, can participate in hydrogen bonding, which could further influence its interaction with soil components. However, even with increased polarity, it is probable that this compound would still exhibit significant sorption to soil and sediment, albeit to a lesser extent than benzo(a)pyrene.

Comparative Academic Studies with Benzo a Pyrene and Other Polycyclic Aromatic Hydrocarbons

Comparative Metabolic Profiles Across Species and Cell Lines

A critical aspect of understanding the biological activity of any B[a]P derivative is to characterize its metabolic profile. The metabolism of the parent B[a]P is well-documented and involves a complex interplay of Phase I and Phase II enzymes that can lead to detoxification or bioactivation to carcinogenic metabolites.

However, no studies have been identified that specifically investigate the metabolic profile of Benzo(a)pyren-3-ol, 6-methoxy- in any species or cell line. Comparative studies would be essential to determine how the presence of both a hydroxyl group at the 3-position and a methoxy (B1213986) group at the 6-position influences its metabolic fate compared to B[a]P. Key research questions that remain unanswered include:

Influence on Cytochrome P450 (CYP) Enzyme Activity: How do the substitutions affect the rate and regioselectivity of CYP-mediated oxidation?

Formation of Diol Epoxides: Does the presence of the methoxy and hydroxyl groups inhibit or enhance the formation of the ultimate carcinogenic diol epoxides, which are critical in the mutagenicity of B[a]P?

Phase II Conjugation: How are the hydroxyl and potential metabolically-formed hydroxyl groups conjugated by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) across different species?

Without experimental data, it is impossible to construct a comparative data table of metabolic profiles for Benzo(a)pyren-3-ol, 6-methoxy-.

Differential Molecular Interactions and Mechanistic Divergence

The carcinogenicity of B[a]P is primarily attributed to the covalent binding of its reactive metabolites, particularly the diol epoxides, to DNA, forming adducts that can lead to mutations. The specific substitutions on the B[a]P backbone can significantly alter these molecular interactions.

There is no available research on the differential molecular interactions or mechanistic divergence of Benzo(a)pyren-3-ol, 6-methoxy- compared to B[a]P or other PAHs. A study on 6-substituted B[a]P derivatives, which included 6-methoxybenzo[a]pyrene, did not find it to be carcinogenic on mouse skin, suggesting that substitution at the 6-position may interfere with the metabolic activation to a carcinogenic form. However, the additional presence of a 3-hydroxyl group could alter this outcome.

To understand the mechanistic divergence, research would need to address:

DNA Adduct Formation: Does Benzo(a)pyren-3-ol, 6-methoxy- or its metabolites form DNA adducts? If so, what is the nature of these adducts compared to those formed by B[a]P?

Aryl Hydrocarbon Receptor (AhR) Activation: How does this compound interact with the AhR, a key regulator of xenobiotic metabolism and toxicity?

Generation of Reactive Oxygen Species (ROS): Does the metabolism of this compound lead to the production of ROS, contributing to oxidative stress-related cellular damage?

A comparative table of molecular interactions remains speculative without dedicated research.

Structure-Activity Relationship (SAR) Studies in the Context of PAH Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For PAHs, SAR studies have provided insights into the structural features that contribute to carcinogenicity.

While general SAR principles for PAHs exist, there are no specific SAR studies that include Benzo(a)pyren-3-ol, 6-methoxy-. The existing study on 6-substituted derivatives demonstrated that the nature of the substituent at the 6-position significantly impacts carcinogenicity. For instance, 6-methylbenzo[a]pyrene (B1207296) showed carcinogenic activity, whereas 6-methoxybenzo[a]pyrene did not in the tested model.

A comprehensive SAR study involving Benzo(a)pyren-3-ol, 6-methoxy- would need to systematically evaluate how the interplay between the electron-donating methoxy group and the hydroxyl group, and their specific positions on the pyrene (B120774) ring system, affects its biological properties. This would involve synthesizing a series of related compounds and testing their activity in various biological assays.

Emerging Research Directions and Future Perspectives

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Research

Future research on "Benzo(a)pyren-3-ol, 6-methoxy-" will increasingly benefit from the integration of omics technologies to provide a holistic view of its biological effects. These high-throughput approaches can identify molecular signatures and pathways perturbed by exposure to this compound.

Genomics: Genomic studies are crucial for understanding how "Benzo(a)pyren-3-ol, 6-methoxy-" may induce genetic and epigenetic alterations. While research on the parent compound, benzo(a)pyrene, has shown its capacity to form DNA adducts and induce mutations, the specific genotoxic profile of its methoxylated metabolite remains to be fully characterized. frontiersin.orgpnas.org Future genomic research could focus on identifying the genes and genomic regions that are susceptible to damage from "Benzo(a)pyren-3-ol, 6-methoxy-". nih.gov Techniques like Duplex Sequencing could be employed to analyze mutation induction with high accuracy. nih.gov Furthermore, investigating the epigenetic modifications, such as DNA methylation patterns, will be essential to understand its role in gene regulation and potential carcinogenicity. oup.com

Proteomics: Proteomic analyses can reveal changes in protein expression and post-translational modifications following exposure to "Benzo(a)pyren-3-ol, 6-methoxy-". Studies on benzo(a)pyrene have demonstrated alterations in proteins involved in apoptosis, tumor suppression, energy metabolism, and DNA synthesis. acs.orgresearchgate.net Future proteomic studies on "Benzo(a)pyren-3-ol, 6-methoxy-" could identify specific protein biomarkers of exposure and effect, providing insights into its mechanisms of toxicity. nih.govllu.edu This could involve analyzing the nuclear proteome to understand the DNA damage response. llu.edu

Metabolomics: Metabolomics provides a snapshot of the metabolic changes occurring within an organism upon exposure to a xenobiotic. Research on benzo(a)pyrene has revealed significant alterations in lipid metabolism, including phospholipids (B1166683) and sphingolipids. nih.govrsc.orgrsc.org The application of metabolomics to "Benzo(a)pyren-3-ol, 6-methoxy-" could elucidate its metabolic fate and identify key endogenous metabolites that are disrupted. researchgate.net Such studies can help in understanding the compound's systemic effects and identifying metabolic pathways that are particularly sensitive to its presence. oup.com

Integrated omics approaches, combining genomics, transcriptomics, proteomics, and metabolomics, will be pivotal in constructing a comprehensive understanding of the molecular mechanisms of "Benzo(a)pyren-3-ol, 6-methoxy-" neurotoxicity and other potential health effects. oup.com

Table 1: Potential Applications of Omics Technologies in "Benzo(a)pyren-3-ol, 6-methoxy-" Research

Omics TechnologyResearch FocusPotential Outcomes
Genomics DNA adduct formation, mutation profiling, epigenetic modifications (DNA methylation)Identification of genotoxic potential, susceptible genes, and epigenetic markers of exposure.
Proteomics Differential protein expression, post-translational modifications, protein-protein interactionsDiscovery of biomarkers for exposure and effect, elucidation of toxic mechanisms.
Metabolomics Metabolic profiling of biofluids and tissues, pathway analysisUnderstanding of metabolic fate, identification of disrupted metabolic pathways, and systemic effects.

Development of Advanced In Vitro and In Silico Models for Mechanistic Research

To reduce reliance on animal testing and to gain deeper mechanistic insights, the development and application of advanced in vitro and in silico models are crucial for studying "Benzo(a)pyren-3-ol, 6-methoxy-".

Advanced In Vitro Models: Traditional 2D cell cultures often fail to replicate the complexity of in vivo systems. The use of 3D organotypic models, such as those developed for the respiratory system, can provide a more physiologically relevant context to study the effects of inhaled pollutants like PAHs. nih.govbohrium.com For "Benzo(a)pyren-3-ol, 6-methoxy-", employing 3D models of relevant organs like the lung, liver, or skin could offer valuable data on its metabolism, toxicity, and carcinogenic potential. mdpi.com These models can also be used to investigate the compound's effects on cellular differentiation, barrier integrity, and inflammatory responses. bohrium.com Furthermore, in vitro models of the developing ovary have been used to study the ovotoxic effects of benzo(a)pyrene, a methodology that could be adapted for its methoxylated derivative. nih.gov

In Silico Models: Computational approaches, or in silico models, are powerful tools for predicting the toxicological properties of chemicals and for understanding their behavior in biological systems. Physiologically based pharmacokinetic (PBPK) modeling can be used to simulate the absorption, distribution, metabolism, and excretion of "Benzo(a)pyren-3-ol, 6-methoxy-" in the body. nih.govpnnl.govnih.gov This can help in translating in vitro data to in vivo scenarios and in predicting internal dose metrics. nih.gov Molecular docking simulations can predict the interaction of this compound with metabolic enzymes and cellular receptors. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) models and machine learning algorithms can be developed to predict the carcinogenic potential and other toxic endpoints of "Benzo(a)pyren-3-ol, 6-methoxy-" based on its chemical structure. nih.govmdpi.commdpi.com

The integration of data from these advanced models will be instrumental in building a comprehensive risk assessment framework for "Benzo(a)pyren-3-ol, 6-methoxy-".

Table 2: Advanced Models for Mechanistic Research of "Benzo(a)pyren-3-ol, 6-methoxy-"

Model TypeSpecific ExampleResearch Application
Advanced In Vitro 3D Human Bronchial Epithelial Cell CulturesStudying respiratory toxicity, metabolism, and inflammatory responses.
Organ-on-a-chip modelsInvestigating systemic toxicity and inter-organ interactions.
Embryonic Stem Cell Test (EST)Assessing developmental toxicity potential. nih.gov
In Silico Physiologically Based Pharmacokinetic (PBPK) ModelingPredicting internal dosimetry and metabolic fate. nih.govpnnl.gov
Molecular DockingSimulating interactions with enzymes and receptors. nih.gov
Monte Carlo SimulationAssessing carcinogenic risk based on exposure parameters. mdpi.com

Exploration of Environmental Microcosms and Bioremediation Research Applications

Understanding the environmental fate and developing strategies for the remediation of "Benzo(a)pyren-3-ol, 6-methoxy-" are critical for mitigating its potential ecological impact.

Environmental Microcosms: Laboratory-scale microcosms that simulate specific environmental compartments, such as soil, sediment, or water, are valuable tools for studying the persistence, transformation, and degradation of pollutants. nih.govresearchgate.netresearchgate.net Future research should utilize such microcosms to investigate the biodegradation of "Benzo(a)pyren-3-ol, 6-methoxy-" under various environmental conditions (e.g., aerobic and anaerobic). nih.gov These studies can help identify the key microbial players and environmental factors that influence its degradation. researchgate.net Isotope tracing techniques can be employed within these microcosms to track the removal pathways, distinguishing between microbial degradation, plant absorption, and volatilization. mdpi.com

Bioremediation Research: Bioremediation, which uses microorganisms to break down environmental contaminants, is a promising and cost-effective approach for cleaning up polluted sites. mdpi.com Numerous bacterial and fungal species have been identified that can degrade the parent compound, benzo(a)pyrene. nih.govnih.govtandfonline.comresearchgate.netcdnsciencepub.comasm.orgmdpi.comfrontiersin.org Future research should focus on isolating and characterizing microbial strains or consortia that are effective in degrading "Benzo(a)pyren-3-ol, 6-methoxy-". This could involve screening microorganisms from PAH-contaminated environments for their ability to utilize this specific compound as a carbon and energy source. Once identified, these microorganisms could be applied in bioremediation strategies such as bioaugmentation (adding specialized microbes) and biostimulation (enhancing the activity of indigenous microbes). researchgate.net Genetic and enzymatic studies of these degrading microorganisms will be essential to understand the metabolic pathways involved. nih.govnih.gov

Table 3: Microbial Genera with Potential for "Benzo(a)pyren-3-ol, 6-methoxy-" Bioremediation Research

Microbial GenusKnown Degradation CapabilityPotential for "Benzo(a)pyren-3-ol, 6-methoxy-" Research
PseudomonasEfficiently degrades benzo(a)pyrene. nih.govScreening of Pseudomonas strains for degradation of the methoxylated derivative.
MycobacteriumCapable of mineralizing a range of PAHs, including benzo(a)pyrene. nih.govInvestigation of enzymatic pathways for potential transformation of "Benzo(a)pyren-3-ol, 6-methoxy-".
BacillusSome strains can degrade benzo(a)pyrene. cdnsciencepub.comExploring the role of key enzymes like dioxygenases in the breakdown of the target compound.
NovosphingobiumStrains known to degrade high-molecular-weight PAHs. asm.orgGenomic and metabolic studies to identify degradation pathways.
Fungi (e.g., Aspergillus, Penicillium)Can completely degrade various PAHs. mdpi.comInvestigating fungal co-metabolism for the transformation of "Benzo(a)pyren-3-ol, 6-methoxy-".

Q & A

Q. What are the key metabolic pathways and enzymatic interactions involved in the bioactivation of Benzo(a)pyren-3-ol, 6-methoxy-?

The compound is metabolized primarily via cytochrome P450 enzymes (e.g., CYP1A1), leading to reactive intermediates such as diol epoxides. Methodological approaches include:

  • In vitro models : Use liver microsomes or recombinant CYP enzymes to track metabolic products via LC-MS/MS. Isotope-labeled analogs (e.g., deuterated standards) improve quantification accuracy .
  • DNA adduct profiling : Employ 32^{32}P-postlabeling or fluorescence-based assays to identify covalent DNA modifications, as seen in benzo[a]pyrene diol epoxide (BPDE) studies .

Q. Which analytical techniques are most reliable for detecting Benzo(a)pyren-3-ol, 6-methoxy- in biological matrices?

  • HPLC with fluorescence detection : Optimize solvent systems (e.g., ethanol, methylene chloride) for extraction efficiency, as demonstrated in PAH analysis .
  • GC-MS : Derivatize hydroxyl groups (e.g., acetylation) to enhance volatility. Validate with deuterated internal standards (e.g., Benzo[a]pyrene-d11) to minimize matrix effects .

Q. How should researchers design quantification protocols for this compound in environmental samples?

  • Internal standardization : Use deuterated analogs (e.g., Benzo[a]pyrene-3-ol-d11) to correct for recovery losses during extraction .
  • Calibration curves : Account for solvent-specific extraction biases (e.g., cyclohexane vs. ethanol) observed in PAH studies, where Benzo(a)pyrene concentrations did not linearly correlate with total PAHs .

Q. What synthetic strategies are reported for derivatives of Benzo(a)pyren-3-ol, 6-methoxy-?

  • Protective group chemistry : Acetylation of hydroxyl groups (e.g., 3-acetate derivatives) stabilizes reactive sites during synthesis .
  • Methoxylation : Electrophilic aromatic substitution or nucleophilic displacement reactions, guided by analogous PAH functionalization studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in PAH vs. Benzo(a)pyren-3-ol, 6-methoxy- correlation studies?

  • Solvent optimization : Compare extraction efficiencies of ethanol, methylene chloride, and cyclohexane, as PAH-to-Benzo(a)pyrene ratios vary significantly with solvent polarity .
  • Source apportionment : Use principal component analysis (PCA) to differentiate combustion-derived vs. biogenic PAH sources, reducing confounding variables .

Q. What experimental approaches elucidate DNA adduct formation mechanisms by this compound?

  • Molecular docking simulations : Model non-covalent interactions between diol epoxide intermediates and DNA base pairs, referencing studies on BPDE-DNA binding .
  • Adduct characterization : Apply tandem mass spectrometry (MS/MS) to identify stereospecific adducts (e.g., (+)-anti-BPDE-N2^2-dGuo) .

Q. How can computational models predict the environmental persistence and toxicity of Benzo(a)pyren-3-ol, 6-methoxy-?

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) and HOMO-LUMO gaps to predict reactivity and photodegradation pathways .
  • QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. nitro groups) with genotoxicity endpoints using databases like ToxCast .

Q. What methodologies assess the compound’s interaction with environmental matrices like groundwater?

  • Solid-phase extraction (SPE) : Use C18 cartridges with LC-MS/MS to detect trace levels in groundwater, referencing EPA methods for methoxy-PAHs .
  • Degradation studies : Monitor photolytic half-lives under UV exposure, comparing kinetics with parent PAHs (e.g., benzo[a]pyrene) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.